molecular formula C9H11FN2O3 B8066144 2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol

2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol

Cat. No.: B8066144
M. Wt: 214.19 g/mol
InChI Key: JYVWWLLDADKJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol is a β-amino alcohol derivative featuring a 5-fluoro-2-nitrophenyl substituent. While its exact molecular formula is inferred as C₉H₁₀FN₂O₃ (molecular weight ≈ 226.2 g/mol), this compound is characterized by its electron-withdrawing nitro (-NO₂) and fluoro (-F) groups on the aromatic ring.

Properties

IUPAC Name

2-amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3/c10-7-1-2-9(12(14)15)6(3-7)4-8(11)5-13/h1-3,8,13H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVWWLLDADKJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(CO)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 5-fluoro-2-nitrobenzene, followed by a reduction process to introduce the amino group. The final step involves the addition of a propanol moiety through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-one.

    Reduction: Formation of 2-Amino-3-(5-fluoro-2-aminophenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol in biological systems involves its interaction with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modification of protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

The following compounds share the β-amino alcohol backbone but differ in aromatic substituents or stereochemistry:

Table 1: Structural and Physical Properties Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol Not provided C₉H₁₀FN₂O₃ ~226.2 5-fluoro-2-nitrophenyl Likely low solubility in polar solvents
2-Amino-3-(4-chlorophenyl)propan-1-ol 35373-63-8 C₉H₁₂ClNO 185.65 4-chlorophenyl Melting point: 80–83°C; density: 1.2 g/cm³
2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride 2060024-73-7 C₉H₁₂N₂O₃·HCl 232.66 3-nitrophenyl Soluble in chloroform, methanol
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol 1323966-28-4 C₉H₁₁ClFNO 216.65 2-chloro-6-fluorophenyl Higher lipophilicity due to dual halogens
(S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride 61366-43-6 C₁₀H₁₆ClNO₂ 217.69 Benzyloxy (-OCH₂C₆H₅) Enhanced steric bulk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.